molecular formula C6H3IN2O B8807997 4-Hydroxy-5-iodonicotinonitrile

4-Hydroxy-5-iodonicotinonitrile

Cat. No.: B8807997
M. Wt: 246.01 g/mol
InChI Key: QTBJCVGYQDMUCZ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-iodonicotinonitrile is a substituted nicotinonitrile derivative characterized by a hydroxyl (-OH) group at the 4-position and an iodine atom at the 5-position on the pyridine ring.

Properties

Molecular Formula

C6H3IN2O

Molecular Weight

246.01 g/mol

IUPAC Name

5-iodo-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3IN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)

InChI Key

QTBJCVGYQDMUCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Hydroxy-5-iodonicotinonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Source
4-Hydroxy-5-iodonicotinonitrile* C₇H₄IN₂O -OH (4), -I (5), -CN (3) ~265.03 (calculated) Potential intermediate in drug synthesis; high polarity due to -OH and -I Inferred
5-(Hydroxymethyl)nicotinonitrile C₇H₆N₂O -CH₂OH (5), -CN (3) 134.14 Soluble in polar solvents; used in organic synthesis
4-Chloro-5-iodo-6-methylnicotinonitrile C₇H₄ClIN₂ -Cl (4), -I (5), -CH₃ (6), -CN (3) 278.48 Halogenated nitrile with potential as a cross-coupling reagent
4-Amino-5-iodonicotinonitrile Not specified -NH₂ (4), -I (5), -CN (3) Not provided Amino group enhances nucleophilicity; used in heterocycle synthesis
4-Hydroxy-5-nitronicotinic acid C₆H₄N₂O₅ -OH (4), -NO₂ (5), -COOH (2) 184.11 Nitro group increases acidity; precursor for explosives/pharmaceuticals

Notes: *Calculated molecular weight for 4-Hydroxy-5-iodonicotinonitrile assumes standard atomic masses (I = 126.90, C = 12.01, etc.).

Key Comparative Insights :

Substituent Effects on Reactivity: The iodine atom in 4-Hydroxy-5-iodonicotinonitrile and its analogs (e.g., 4-Chloro-5-iodo-6-methylnicotinonitrile ) facilitates halogen-bonding interactions and participation in cross-coupling reactions (e.g., Suzuki-Miyaura). The hydroxyl group in 4-Hydroxy-5-iodonicotinonitrile increases polarity and hydrogen-bonding capacity compared to amino (4-Amino-5-iodonicotinonitrile ) or methyl (5-(Hydroxymethyl)nicotinonitrile ) derivatives. This property may enhance solubility in polar solvents like DMSO or ethanol.

Physicochemical Properties: Acidity: The hydroxyl group in 4-Hydroxy-5-iodonicotinonitrile likely confers moderate acidity (pKa ~8–10), similar to phenolic compounds. In contrast, 4-Hydroxy-5-nitronicotinic acid exhibits stronger acidity (pKa ~3–4) due to the electron-withdrawing nitro (-NO₂) group. Thermal Stability: Halogenated nitriles (e.g., 4-Chloro-5-iodo-6-methylnicotinonitrile ) typically exhibit higher thermal stability than their nitro-substituted counterparts (e.g., 4-Hydroxy-5-nitronicotinic acid ).

Applications in Synthesis: Pharmaceutical Intermediates: The iodine and hydroxyl groups in 4-Hydroxy-5-iodonicotinonitrile make it a candidate for synthesizing kinase inhibitors or antiviral agents, analogous to patented compounds in (e.g., 4-fluoro-indole derivatives) . Cross-Coupling Reactions: Iodinated nicotinonitriles are valuable in Pd-catalyzed reactions, as seen in 4-Chloro-5-iodo-6-methylnicotinonitrile , which can undergo substitution at the iodine site.

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